molecular formula C10H8N6 B8696365 Pyrimidine, 2,4-di-1H-imidazol-1-yl- CAS No. 114833-94-2

Pyrimidine, 2,4-di-1H-imidazol-1-yl-

Cat. No. B8696365
M. Wt: 212.21 g/mol
InChI Key: DWNKNOSIDWJEBZ-UHFFFAOYSA-N
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Patent
US04849424

Procedure details

In anhydrous tetrahydrofuran, 149 mg of 2,4-dichloropyrimidine was substituted with 136 mg of imidazole. The reaction mixture was treated according to the procedure of Example 1 to yield 163 mg of 2,4-bis(1-imidazolyl)pyrimidine, recrystallized from a mixture of n-hexane and ethyl acetate, the compound had a melting point of 131°-132° C.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1>O1CCCC1>[N:9]1([C:2]2[N:7]=[C:6]([N:9]3[CH:13]=[CH:12][N:11]=[CH:10]3)[CH:5]=[CH:4][N:3]=2)[CH:13]=[CH:12][N:11]=[CH:10]1

Inputs

Step One
Name
Quantity
149 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
136 mg
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=NC=CC(=N1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 163 mg
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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